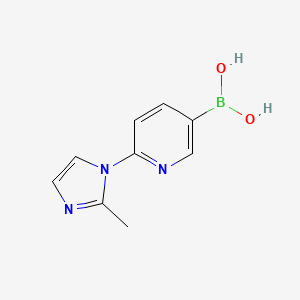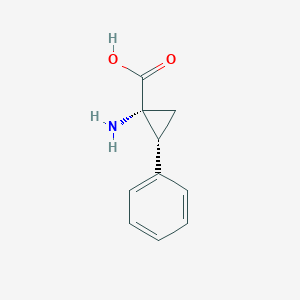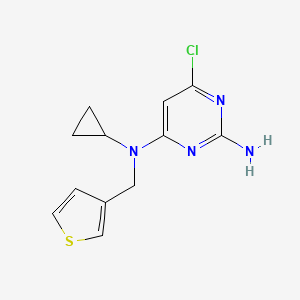
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. It is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or nickel catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borate esters, and substituted cyclopropyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with various nucleophiles. This property makes it a valuable reagent in organic synthesis, allowing for the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Cyclopropylboronic acid: A simpler boronic acid derivative with similar reactivity.
Tetramethyl-1,3,2-dioxaborolane: A compound with a similar dioxaborolane ring but lacking the cyclopropyl group.
Isopropylboronic acid: A boronic acid derivative with an isopropyl group but without the cyclopropyl and dioxaborolane moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group and a dioxaborolane ring, which imparts unique reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Properties
Molecular Formula |
C12H23BO2 |
|---|---|
Molecular Weight |
210.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10?/m1/s1 |
InChI Key |
NGLRCSLJXJGKHV-YHMJZVADSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C[C@@H]2C(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)



![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)





![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)



